molecular formula C12H10ClNO B187095 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde CAS No. 323196-70-9

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

Cat. No.: B187095
CAS No.: 323196-70-9
M. Wt: 219.66 g/mol
InChI Key: ISBVEHFRQCFGCD-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological and pharmaceutical properties, making them significant in medicinal chemistry

Scientific Research Applications

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information available indicates that “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” has a hazard classification of Acute Tox. 4 Oral . The compound is also associated with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The chloro and aldehyde groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Lacks the methyl groups at the 7 and 8 positions.

    7,8-Dimethylquinoline-3-carbaldehyde: Lacks the chloro group at the 2 position.

    2-Chloro-3-formylquinoline: Similar structure but without the methyl groups.

Uniqueness

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is unique due to the presence of both the chloro group and the two methyl groups.

Properties

IUPAC Name

2-chloro-7,8-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBVEHFRQCFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354993
Record name 2-chloro-7,8-dimethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323196-70-9
Record name 2-chloro-7,8-dimethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the crystallographic mirror plane observed in the structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde?

A1: The presence of all non-hydrogen atoms on a crystallographic mirror plane [] suggests that the molecule possesses a planar conformation in its solid state. This structural information can be valuable for understanding the compound's packing in the crystal lattice and potentially for predicting its physical properties.

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